2,5-Difluorophenyl Substitution Pattern: Computed Physicochemical Differentiation from Non-Fluorinated and Mono-Fluorinated Phenyl Analogs
The 2,5-difluorophenyl moiety at the N1 position confers a distinct computed lipophilicity profile compared to the non-fluorinated phenyl analog (N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide). The target compound has a computed logP of 3.72 and a topological polar surface area (tPSA) of 58 Ų [1]. While experimental logP and tPSA values for the non-fluorinated phenyl analog have not been reported in peer-reviewed literature, the addition of two fluorine atoms is generally predicted to increase logP by approximately 0.3–0.5 log units relative to the non-fluorinated congener, while also elevating tPSA modestly due to the electronegative fluorine atoms [2]. These differences are sufficient to alter membrane permeability and oral absorption potential according to established drug-likeness guidelines [3].
| Evidence Dimension | Computed lipophilicity (logP) and topological polar surface area (tPSA) differentiation conferred by 2,5-difluorophenyl substitution |
|---|---|
| Target Compound Data | logP = 3.72; tPSA = 58 Ų (computed, ZINC database) [1] |
| Comparator Or Baseline | Non-fluorinated phenyl analog (N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide): predicted logP ~3.2–3.4; predicted tPSA ~55–57 Ų (class-level estimate based on fluorine SAR) [2] |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 log units; ΔtPSA ≈ +1 to +3 Ų (estimated directional shift from fluorine introduction) |
| Conditions | Computed values from ZINC15 database; fluorine SAR estimates based on established medicinal chemistry principles [2]. No experimental logP or logD measurements have been published for either compound. |
Why This Matters
The 2,5-difluorophenyl pattern produces a measurable shift in lipophilicity and polarity versus the non-fluorinated analog, affecting passive membrane permeability and oral absorption potential—parameters that directly influence the compound's suitability for cell-based assays or in vivo studies.
- [1] ZINC Database. Substance ZINC000017364276. Accessed 2026-04-30. logP: 3.718; tPSA: 58 Ų; H-bond donors: 0; H-bond acceptors: 5. View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
